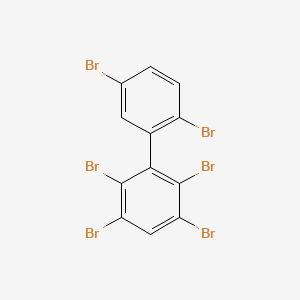
1,1'-Biphenyl, 2,2',3,5,5',6-hexabromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- is a polybrominated biphenyl compound with the molecular formula C12H4Br6. This compound is part of a larger group of brominated flame retardants, which are used to reduce the flammability of materials. The presence of multiple bromine atoms makes it highly effective in this role.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- typically involves the bromination of biphenyl. This process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure the selective bromination at the desired positions on the biphenyl ring.
Industrial Production Methods
On an industrial scale, the production of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- follows similar principles but is optimized for efficiency and yield. Large-scale reactors and continuous flow processes are often employed to handle the high volumes required for commercial applications. The use of advanced catalysts and reaction conditions helps to maximize the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions typically require a solvent like dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated products.
科学的研究の応用
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of bromination on the properties of biphenyls.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics.
作用機序
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can interact with cellular proteins and enzymes, potentially disrupting normal cellular functions. This interaction can lead to various biological effects, including endocrine disruption and toxicity.
類似化合物との比較
Similar Compounds
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-: Similar in structure but contains chlorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,4,5,6-hexabromo-: Another brominated biphenyl with a different substitution pattern.
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’,6-Octachloro-: Contains more chlorine atoms and has different chemical properties.
Uniqueness
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant, and its specific substitution pattern influences its reactivity and interactions with other molecules.
特性
CAS番号 |
119264-53-8 |
|---|---|
分子式 |
C12H4Br6 |
分子量 |
627.6 g/mol |
IUPAC名 |
1,2,4,5-tetrabromo-3-(2,5-dibromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-5-1-2-7(14)6(3-5)10-11(17)8(15)4-9(16)12(10)18/h1-4H |
InChIキー |
QYSHJTQTFZMBRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B14289182.png)
![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
![2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole](/img/structure/B14289195.png)
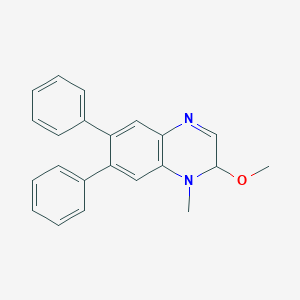
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)

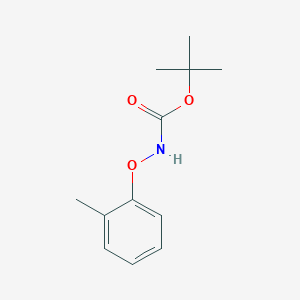
![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
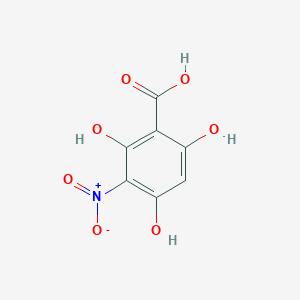
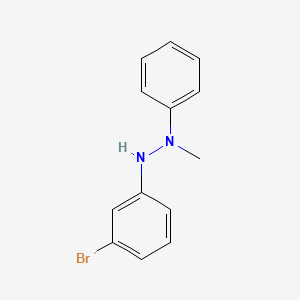
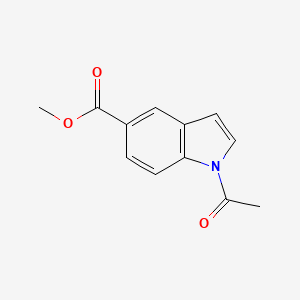
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)](/img/structure/B14289243.png)
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
![Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol](/img/structure/B14289263.png)
